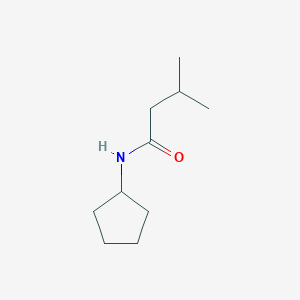
N-(1-cyclopropylethyl)-N,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylethyl)-N,4-dimethylbenzamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown promising results in preclinical studies as a potential treatment for cancer, particularly in hematological malignancies.
Wirkmechanismus
N-(1-cyclopropylethyl)-N,4-dimethylbenzamide targets RNA polymerase I transcription, which is responsible for the production of ribosomal RNA (rRNA). By inhibiting this process, N-(1-cyclopropylethyl)-N,4-dimethylbenzamide disrupts the production of ribosomes, which are essential for protein synthesis and cell growth. This leads to the selective killing of cancer cells, which are highly dependent on ribosome biogenesis.
Biochemical and Physiological Effects
N-(1-cyclopropylethyl)-N,4-dimethylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also affects the DNA damage response pathway, leading to the accumulation of DNA damage and cell death. In addition, N-(1-cyclopropylethyl)-N,4-dimethylbenzamide has been shown to modulate the immune response, potentially enhancing the anti-tumor activity of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyclopropylethyl)-N,4-dimethylbenzamide has several advantages as a research tool. It is a highly selective inhibitor of RNA polymerase I transcription, making it a valuable tool for studying ribosome biogenesis and its role in cancer. Additionally, N-(1-cyclopropylethyl)-N,4-dimethylbenzamide has shown efficacy in preclinical models, making it a promising candidate for further development as a cancer therapy.
However, there are also limitations to its use in lab experiments. N-(1-cyclopropylethyl)-N,4-dimethylbenzamide has poor solubility, which can affect its bioavailability and efficacy. Additionally, its mechanism of action may not be applicable to all types of cancer, and further research is needed to determine its potential in other cancer types.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyclopropylethyl)-N,4-dimethylbenzamide. One area of interest is the development of combination therapies that incorporate N-(1-cyclopropylethyl)-N,4-dimethylbenzamide with other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-(1-cyclopropylethyl)-N,4-dimethylbenzamide in clinical settings. Finally, research is needed to determine the potential for N-(1-cyclopropylethyl)-N,4-dimethylbenzamide in other types of cancer beyond hematological malignancies.
Synthesemethoden
N-(1-cyclopropylethyl)-N,4-dimethylbenzamide is synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves several steps, including the formation of a key intermediate and subsequent coupling reactions. The final product is obtained through purification and isolation procedures.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropylethyl)-N,4-dimethylbenzamide has been extensively studied in preclinical models for its potential as an anti-cancer agent. It has shown efficacy in various types of cancer, including hematological malignancies such as multiple myeloma and acute myeloid leukemia. Additionally, N-(1-cyclopropylethyl)-N,4-dimethylbenzamide has been shown to sensitize cancer cells to other therapies, such as radiation and chemotherapy.
Eigenschaften
IUPAC Name |
N-(1-cyclopropylethyl)-N,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10-4-6-13(7-5-10)14(16)15(3)11(2)12-8-9-12/h4-7,11-12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDRSDILWGRCHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)C(C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493587.png)
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-thiophen-3-ylpropan-1-one](/img/structure/B7493602.png)





![3-(4-fluorophenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7493645.png)
![[3-(methoxymethyl)phenyl]-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493655.png)



![2-cyclopent-2-en-1-yl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7493683.png)